1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 848488-03-9
VCID: VC4385717
InChI: InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-6-11(16-3)4-5-13(12)14/h4-9H,1-3H3
SMILES: CC(C)N1C=C(C2=C1C=CC(=C2)OC)C=O
Molecular Formula: C13H15NO2
Molecular Weight: 217.268

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde

CAS No.: 848488-03-9

Cat. No.: VC4385717

Molecular Formula: C13H15NO2

Molecular Weight: 217.268

* For research use only. Not for human or veterinary use.

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde - 848488-03-9

Specification

CAS No. 848488-03-9
Molecular Formula C13H15NO2
Molecular Weight 217.268
IUPAC Name 5-methoxy-1-propan-2-ylindole-3-carbaldehyde
Standard InChI InChI=1S/C13H15NO2/c1-9(2)14-7-10(8-15)12-6-11(16-3)4-5-13(12)14/h4-9H,1-3H3
Standard InChI Key WNFMGSQKONYSKM-UHFFFAOYSA-N
SMILES CC(C)N1C=C(C2=C1C=CC(=C2)OC)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde features a bicyclic indole nucleus fused to a benzene ring, with three distinct substituents:

  • Isopropyl group at position 1 (N-1)

  • Methoxy group at position 5 (C-5)

  • Aldehyde group at position 3 (C-3)

The molecular formula is C₁₃H₁₅NO₂, with a molecular weight of 217.26 g/mol . The compound’s stereoelectronic profile is defined by the electron-donating methoxy group, the electron-withdrawing aldehyde, and the steric bulk of the isopropyl substituent, which collectively influence its reactivity and intermolecular interactions.

Physicochemical Characteristics

PropertyValueSource
IUPAC Name5-methoxy-1-propan-2-ylindole-3-carbaldehyde
InChI KeyWNFMGSQKONYSKM-UHFFFAOYSA-N
SMILESCC(C)N1C=C(C2=C1C=CC(=C2)OC)C=O
SolubilityLimited data; moderate in polar aprotic solvents
Melting PointNot fully characterized

The aldehyde group at C-3 enables nucleophilic additions, while the methoxy group directs electrophilic substitution to the indole’s C-4 and C-6 positions .

Synthesis and Preparation Methods

Fischer Indole Synthesis

The most common synthetic route involves Fischer indole cyclization:

  • Phenylhydrazine reacts with a ketone or aldehyde under acidic conditions (e.g., HCl, H₂SO₄) to form a phenylhydrazone.

  • Cyclization via -sigmatropic rearrangement yields the indole core.

  • Post-functionalization:

    • N-Isopropylation: Alkylation with isopropyl halides in the presence of NaH or K₂CO₃ .

    • Methoxylation: Electrophilic substitution using methylating agents (e.g., CH₃I) .

Alternative Routes

  • Vilsmeier-Haack Reaction: Formylation of 5-methoxy-1-isopropylindole using POCl₃ and DMF .

  • Cross-Coupling Reactions: Palladium-catalyzed couplings to introduce substituents .

Yield Optimization: Recent studies report yields up to 54–99% via optimized alkylation and protection-deprotection strategies .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃, though overoxidation of the indole ring is a concern.

  • Reduction: Selective reduction of the aldehyde to a primary alcohol is achieved with NaBH₄ or LiAlH₄, preserving the indole ring .

Electrophilic Substitution

The indole’s electron-rich C-2 and C-5 positions undergo reactions such as:

  • Nitration: HNO₃/H₂SO₄ introduces nitro groups, further modifiable to amines .

  • Halogenation: Br₂ or I₂ in acetic acid yields bromo- or iodo-indoles .

Cross-Coupling Reactions

The aldehyde serves as a handle for:

  • Wittig Reactions: Formation of α,β-unsaturated ketones.

  • Condensations: Synthesis of Schiff bases with amines .

Applications in Scientific Research

Medicinal Chemistry

1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde is a key intermediate in synthesizing:

  • Kinase Inhibitors: Modified indoles targeting EGFR and VEGFR .

  • Antiviral Agents: Derivatives active against HIV-1 protease .

Materials Science

  • Fluorescent Probes: Indole aldehydes are precursors for sensors detecting metal ions .

  • Polymer Chemistry: Incorporation into conjugated polymers for optoelectronics.

Comparison with Analogous Indole Derivatives

CompoundSubstituentsKey Differences
5-MethoxyindoleH at N-1, no aldehydeLess reactive; limited druglikeness
Indole-3-carbaldehydeNo methoxy/isopropylHigher electrophilicity
5-Bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehydeBromo, iodobenzoyl groupsEnhanced halogen bonding

The isopropyl group in 1-Isopropyl-5-methoxy-1H-indole-3-carbaldehyde improves metabolic stability compared to N-H indoles, while the methoxy group enhances solubility .

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